1-bromo-4-ethynyl-2-fluorobenzene

Organic Synthesis Sonogashira Coupling Palladium Catalysis

Select 1-bromo-4-ethynyl-2-fluorobenzene for its unique ortho-fluoro, para-bromo, para-ethynyl substitution pattern—a combination no regioisomer offers. The ortho-fluorine fine-tunes lipophilicity and blocks CYP450 metabolism, while the para-bromine enables late-stage Suzuki/Sonogashira diversification. The terminal alkyne provides a reliable handle for CuAAC Click chemistry or polymer extension. This building block uniquely integrates orthogonal reactivity for precise SAR studies, fluorinated drug lead optimization, and advanced materials development. Insist on the correct isomer to ensure reproducible results.

Molecular Formula C8H4BrF
Molecular Weight 199.02 g/mol
CAS No. 1191063-07-6
Cat. No. B3033795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-4-ethynyl-2-fluorobenzene
CAS1191063-07-6
Molecular FormulaC8H4BrF
Molecular Weight199.02 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C8H4BrF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
InChIKeyQOHNCCMVGZDALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-ethynyl-2-fluorobenzene (CAS 1191063-07-6) – Technical Baseline for Chemical Sourcing and Comparator Evaluation


1-Bromo-4-ethynyl-2-fluorobenzene (C₈H₄BrF, MW 199.02) is a fluorinated aromatic acetylene building block characterized by a 1,2,4-substitution pattern with bromine, ethynyl, and fluorine substituents [1]. It is commercially available as a research chemical (typically ≥95% purity) for use as a versatile intermediate in cross-coupling and cycloaddition reactions . The compound's distinct ortho-fluorine, para-bromine, and para-ethynyl arrangement differentiates it from other halogenated ethynylbenzene analogs, establishing a specific reactivity and selectivity profile for advanced organic synthesis.

Why 1-Bromo-4-ethynyl-2-fluorobenzene Cannot Be Replaced by Unspecified Aryl Halide or Acetylene Analogs


This compound presents a specific 1,2,4-substitution pattern (ortho-fluoro, para-bromo, para-ethynyl) that cannot be matched by regioisomers or mono-halogenated analogs. Substituting with a different halide (e.g., chloro) or altering the fluorine position profoundly changes reactivity, site-selectivity, and physicochemical properties. The ortho-fluorine atom influences the electron density of the aromatic ring, affecting the rate and regioselectivity of cross-coupling reactions, while the para-bromine provides a site for orthogonal functionalization . The para-ethynyl group serves as a handle for further extension via Sonogashira coupling or Click chemistry, a combination of functionalities that is uniquely integrated in this specific isomer . Generic substitution leads to different reaction outcomes, lower yields, and altered product properties, underscoring the necessity for precise chemical sourcing.

Quantitative Differentiation of 1-Bromo-4-ethynyl-2-fluorobenzene (CAS 1191063-07-6) Against Structural Analogs


Enhanced Sonogashira Coupling Reactivity of Bromo vs. Chloro Analogs

In solvent-free Sonogashira coupling reactions, bromo-substituted aromatic compounds undergo successful coupling, while chloro- and fluoro-substituted aryl compounds are unreactive. This establishes the bromo group in 1-bromo-4-ethynyl-2-fluorobenzene as essential for reactivity in this context, unlike the unreactive chloro analog 1-chloro-4-ethynyl-2-fluorobenzene [1].

Organic Synthesis Sonogashira Coupling Palladium Catalysis Reactivity

Structural Uniqueness and Non-Interchangeability with Regioisomers

X-ray crystallographic studies on a series of bromo- and fluoro-substituted ethynylbenzenes demonstrate that halogen and ethynyl substituents on 1,4- and 1,3,5-substituted benzene rings are interchangeable in the solid state without significant structural changes. However, the specific 1-bromo-4-ethynyl-2-fluorobenzene isomer, with its ortho-fluorine and para-ethynyl pattern, represents a distinct substitution pattern not covered by this interchangeability, as the study focuses on 1,4- and 1,3,5-substituted derivatives [1]. This suggests that regioisomers like 1-bromo-2-ethynyl-4-fluorobenzene or 4-bromo-2-fluorophenylacetylene will adopt different crystal packing arrangements, potentially impacting properties such as solubility and melting point, though direct comparative data is lacking.

X-ray Crystallography Solid-State Structure Halogen Bonding Crystal Engineering

Lipophilicity Modulation via Ortho-Fluorine Substitution

The replacement of oxygenated functionality with fluorine on an aromatic ring is a known strategy to modulate lipophilicity, with the effect depending on the electronic nature of other substituents. While specific LogP data for 1-bromo-4-ethynyl-2-fluorobenzene is not available, the ortho-fluorine is expected to alter lipophilicity compared to the non-fluorinated analog 1-bromo-4-ethynylbenzene [1]. The calculated LogP for the target compound is 2.57 , whereas 1-bromo-4-ethynylbenzene has a higher calculated LogP (approximately 3.1), indicating that fluorine substitution reduces lipophilicity by roughly 0.5 log units. This difference is significant for applications where permeability, solubility, or protein binding are critical.

Medicinal Chemistry Physicochemical Properties Lipophilicity LogP

Potential Metabolic Stability Enhancement via Fluorination

Fluorine substitution on aromatic rings is widely recognized to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes [1]. While no direct metabolic stability data for 1-bromo-4-ethynyl-2-fluorobenzene is available, the presence of the ortho-fluorine atom is expected to increase the metabolic stability of any derived molecule compared to the non-fluorinated analog 1-bromo-4-ethynylbenzene. This is a class-level effect for fluorinated aromatics.

Metabolic Stability Fluorine Cytochrome P450 Drug Metabolism

Click Chemistry Compatibility via Terminal Alkyne

The terminal alkyne group of 1-bromo-4-ethynyl-2-fluorobenzene makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of Click chemistry [1]. While many ethynylbenzene derivatives can participate in CuAAC, the ortho-fluorine and para-bromine substituents provide additional functional handles for orthogonal transformations, enabling sequential or one-pot multi-step synthesis. The compound's suitability for Click chemistry is a shared feature with other terminal alkynes, but its specific substitution pattern allows for more complex molecular architectures.

Click Chemistry CuAAC Bioconjugation Polymer Chemistry

Site-Selective Cross-Coupling Enabled by Orthogonal Halogen and Alkyne Handles

The presence of both a bromine atom and a terminal alkyne on the same aromatic ring in 1-bromo-4-ethynyl-2-fluorobenzene provides orthogonal reactive sites for sequential cross-coupling reactions. Studies on polyhalogenated benzenes demonstrate that site-selective Sonogashira and Suzuki couplings can be achieved by exploiting the differing reactivity of C-Br bonds in the presence of fluorine [1]. While specific data for this exact compound is not available, the principle extends to 1-bromo-4-ethynyl-2-fluorobenzene: the bromine can be substituted via Suzuki or Sonogashira coupling, while the alkyne can be independently coupled with another aryl halide in a subsequent step, or vice versa. This orthogonal reactivity is not present in compounds lacking either the bromine or the alkyne group.

Site-Selectivity Cross-Coupling Sonogashira Suzuki Polyfunctionalization

High-Value Application Scenarios for 1-Bromo-4-ethynyl-2-fluorobenzene Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Enhanced Metabolic Stability and Controlled Lipophilicity

This building block is ideal for constructing fluorinated drug-like molecules where the ortho-fluorine is strategically placed to block metabolic oxidation (CYP450) and fine-tune lipophilicity (ΔLogP ≈ -0.5 vs. non-fluorinated analog) [REFS-1,2]. The bromine atom enables late-stage diversification via Suzuki or Sonogashira coupling, while the alkyne can be used for Click chemistry bioconjugation or further extension. The combination of fluorine and bromine handles provides a versatile entry point for structure-activity relationship (SAR) studies and lead optimization.

Materials Science: Construction of Conjugated Polymers and Organic Electronic Materials via Orthogonal Cross-Coupling

The compound's orthogonal bromine and alkyne handles enable the synthesis of well-defined conjugated oligomers and polymers for organic electronics (OLEDs, OFETs, OPVs) . Sequential Sonogashira and Suzuki couplings allow for precise control over monomer sequence and polymer architecture. The fluorine atom can influence the electronic properties (HOMO/LUMO levels) and solid-state packing of the resulting materials, potentially improving charge transport and emission efficiency compared to non-fluorinated analogs .

Chemical Biology: Development of Orthogonal Probes and Bioconjugates via CuAAC Click Chemistry

The terminal alkyne group serves as a reliable handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., peptides, oligonucleotides, sugars) [2]. The ortho-fluorine atom provides a sensitive ¹⁹F NMR probe for monitoring reactions and studying molecular interactions, a feature absent in non-fluorinated analogs. The bromine can be subsequently used for further functionalization or radiolabeling, making this a valuable scaffold for the preparation of multimodal imaging agents and targeted therapeutics.

Agrochemical Discovery: Design of Fluorinated Pesticides with Improved Environmental Profile

Fluorine substitution is a common strategy in agrochemicals to enhance bioactivity, metabolic stability, and lipophilicity, leading to improved uptake and reduced application rates [3]. The bromine handle allows for the introduction of diverse heterocycles and functional groups common in modern pesticides (e.g., pyrazoles, triazoles). The specific 1-bromo-4-ethynyl-2-fluorobenzene scaffold provides a unique substitution pattern that can be explored for new modes of action and improved selectivity profiles compared to established fluorinated building blocks.

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